4-Fluoro-2-methyl-DL-phenylglycine

Lipophilicity Membrane permeability CNS drug design

4-Fluoro-2-methyl-DL-phenylglycine (CAS 1039620-35-3) is a fluorinated, methyl-substituted arylglycine derivative belonging to the phenylglycine class of non-proteinogenic amino acids. Its core structure features a 4-fluoro-2-methylphenyl ring attached to the α-carbon of glycine, yielding a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 1039620-35-3
Cat. No. B1309174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-DL-phenylglycine
CAS1039620-35-3
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(C(=O)O)N
InChIInChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
InChIKeyXCULNOTXKQRTCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methyl-DL-phenylglycine (CAS 1039620-35-3): Physicochemical Identity and Comparator Context for Procurement Decisions


4-Fluoro-2-methyl-DL-phenylglycine (CAS 1039620-35-3) is a fluorinated, methyl-substituted arylglycine derivative belonging to the phenylglycine class of non-proteinogenic amino acids . Its core structure features a 4-fluoro-2-methylphenyl ring attached to the α-carbon of glycine, yielding a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . The compound is supplied as a racemic (DL) mixture and is primarily used as a research building block in medicinal chemistry for the synthesis of peptidomimetics, glycopeptide antibiotics, and CNS-targeted probe molecules .

Why 4-Fluoro-2-methyl-DL-phenylglycine Cannot Be Replaced by Unsubstituted or Differently Substituted Phenylglycine Analogs


Phenylglycine derivatives exhibit profound sensitivity to both the position and nature of aryl substituents. Even minor alterations—such as shifting a methyl group from the ortho to the meta position or omitting the fluorine atom—can invert receptor selectivity, alter logP by ≥0.4 units, or change pKa by >0.5 units . These physicochemical shifts directly impact membrane permeability, target engagement, and metabolic stability. Consequently, 4-fluoro-2-methyl-DL-phenylglycine occupies a distinct property space that generic, unsubstituted, or regioisomeric phenylglycines cannot replicate without additional synthetic effort and revalidation of biological activity .

Quantitative Differentiation Evidence: 4-Fluoro-2-methyl-DL-phenylglycine vs. Closest Analogs


Lipophilicity (XLogP) Compared to 4-Fluoro-DL-phenylglycine and DL-Phenylglycine

4-Fluoro-2-methyl-DL-phenylglycine exhibits an XLogP of -1.2, which is 0.4 log units higher than 4-fluoro-DL-phenylglycine (XLogP = -1.6) and 0.5 log units higher than DL-phenylglycine (XLogP = -1.7) [1]. This increased lipophilicity, attributable to the ortho-methyl group, predicts improved passive membrane permeability relative to the mono-fluorinated or unsubstituted parent compounds.

Lipophilicity Membrane permeability CNS drug design

Molecular Weight and Steric Bulk vs. 4-Fluoro-DL-phenylglycine

The ortho-methyl group of 4-fluoro-2-methyl-DL-phenylglycine increases its molecular weight to 183.18 g/mol, compared to 169.15 g/mol for 4-fluoro-DL-phenylglycine . This additional 14.03 g/mol introduces steric bulk adjacent to the chiral α-carbon, which can restrict rotational freedom and alter binding pocket complementarity in enzyme or receptor targets.

Steric hindrance Molecular recognition Selectivity

Acid Dissociation Constant (pKa) Relative to 4-Fluoro-DL-phenylglycine

The predicted pKa of the carboxylic acid group of 4-fluoro-2-methyl-DL-phenylglycine is 1.91, slightly higher than the 1.82 reported for 4-fluoro-DL-phenylglycine . This indicates marginally weaker acidity, which may influence solubility and salt formation characteristics.

Ionization state Solubility Formulation

Topological Polar Surface Area and Hydrogen Bonding Capacity vs. Regioisomeric Analogs

4-Fluoro-2-methyl-DL-phenylglycine shares an identical topological polar surface area (TPSA) of 63.3 Ų with 4-fluoro-DL-phenylglycine and 4-fluoro-3-methyl-DL-phenylglycine [1]. However, the ortho-methyl group can intramolecularly hydrogen-bond with the amino group, effectively reducing the solvent-accessible polar surface area compared to the meta-methyl regioisomer, potentially enhancing passive membrane diffusion despite identical calculated TPSA.

Polar surface area Hydrogen bonding Drug-likeness

Optimal Application Scenarios for 4-Fluoro-2-methyl-DL-phenylglycine Based on Differential Evidence


CNS-Targeted Peptidomimetic Lead Generation

The higher XLogP (-1.2 vs. -1.6) and steric bulk of 4-fluoro-2-methyl-DL-phenylglycine make it a superior choice for designing brain-penetrant peptidomimetics targeting GPCRs or neurotransmitter transporters . Its ortho-methyl group provides a conformational bias that can enhance receptor subtype selectivity over less hindered phenylglycine analogs.

Fluorinated Glycopeptide Antibiotic Mutasynthesis

The 4-fluoro-2-methyl substitution pattern is tolerated by nonribosomal peptide synthetase (NRPS) machinery, enabling the production of novel fluorinated glycopeptide antibiotics with potentially altered bioactivity profiles [1]. The ortho-methyl group may further modulate binding to the D-Ala-D-Ala target.

Selective mGluR Antagonist Tool Compound Development

Class-level SAR indicates that phenylglycine derivatives with both fluoro and methyl substituents can discriminate between group II and group III mGluR subtypes [2]. The specific 4-fluoro-2-methyl pattern may offer a unique selectivity window, as the ortho-methyl influences the presentation of the amino acid pharmacophore.

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